molecular formula C7H4ClN3O2 B11722304 6-Chloropyrido[3,2-D]pyrimidine-2,4-diol CAS No. 897360-38-2

6-Chloropyrido[3,2-D]pyrimidine-2,4-diol

Cat. No.: B11722304
CAS No.: 897360-38-2
M. Wt: 197.58 g/mol
InChI Key: IMDYSVJPUZTVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyrido[3,2-D]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C7H4ClN3O2. It is a derivative of pyrido[3,2-D]pyrimidine, characterized by the presence of a chlorine atom at the 6th position and hydroxyl groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrido[3,2-D]pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with urea, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrido[3,2-D]pyrimidine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloropyrido[3,2-D]pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxyl groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of various proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyrido[3,2-D]pyrimidine-2,4-diol
  • 6-Fluoropyrido[3,2-D]pyrimidine-2,4-diol
  • 6-Methylpyrido[3,2-D]pyrimidine-2,4-diol

Uniqueness

6-Chloropyrido[3,2-D]pyrimidine-2,4-diol is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-chloro-1H-pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDYSVJPUZTVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729048
Record name 6-Chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897360-38-2
Record name 6-Chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.